3-Acetylpyridine oxime 3-Acetylpyridine oxime
Brand Name: Vulcanchem
CAS No.: 106881-77-0
VCID: VC20740712
InChI: InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
SMILES: CC(=NO)C1=CN=CC=C1
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

3-Acetylpyridine oxime

CAS No.: 106881-77-0

Cat. No.: VC20740712

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

3-Acetylpyridine oxime - 106881-77-0

CAS No. 106881-77-0
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
Standard InChI InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
Standard InChI Key MSRXORUOQNNOKN-RMKNXTFCSA-N
Isomeric SMILES C/C(=N\O)/C1=CN=CC=C1
SMILES CC(=NO)C1=CN=CC=C1
Canonical SMILES CC(=NO)C1=CN=CC=C1

Chemical Structure and Properties

Molecular Information

3-Acetylpyridine oxime is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₈N₂O. It features a pyridine ring with an acetyl oxime group at the 3-position . The compound is also known by its IUPAC name, N-(1-pyridin-3-ylethylidene)hydroxylamine.

The basic structural characteristics include:

  • Molecular Formula: C₇H₈N₂O

  • Molecular Weight: 136.15 g/mol

  • SMILES Notation: C/C(=N\O)/C1=CN=CC=C1

  • InChI: InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+

  • InChIKey: MSRXORUOQNNOKN-RMKNXTFCSA-N

The compound consists of a pyridine ring with a nitrogen at position 1, and an acetyl oxime group (-C(CH₃)=NOH) attached at the 3-position of the ring. The oxime group introduces an additional nitrogen and oxygen, contributing to the compound's hydrogen bonding capabilities and reactivity patterns.

Physical Properties

Table 1: Predicted Collision Cross Section Data for 3-Acetylpyridine Oxime

Adductm/zPredicted CCS (Ų)
[M+H]⁺137.07094126.5
[M+Na]⁺159.05288138.6
[M+NH₄]⁺154.09748134.8
[M+K]⁺175.02682132.9
[M-H]⁻135.05638128.4
[M+Na-2H]⁻157.03833134.1
[M]⁺136.06311128.6
[M]⁻136.06421128.6

These collision cross-section values provide valuable information for mass spectrometry analysis and identification of the compound in complex mixtures.

Synthesis and Preparation

The primary synthetic route to 3-acetylpyridine oxime involves the reaction of 3-acetylpyridine with hydroxylamine. This nucleophilic addition reaction produces the oxime derivative through the following general pathway:

  • 3-Acetylpyridine is reacted with hydroxylamine hydrochloride in an appropriate solvent

  • The reaction is typically conducted in the presence of a base (often sodium hydroxide or pyridine) to neutralize the hydrochloride

  • The oxime forms through nucleophilic addition of hydroxylamine to the carbonyl group

  • The reaction product is isolated through standard purification techniques such as recrystallization or column chromatography

This synthetic approach allows for the conversion of the carbonyl group in 3-acetylpyridine to the corresponding oxime functional group, which alters both the physical and chemical properties of the molecule.

Applications and Research

Role in Organic Synthesis

3-Acetylpyridine oxime serves as a valuable intermediate in the synthesis of various heterocyclic compounds. The oxime functional group introduces both electrophilic and nucleophilic sites, making it versatile for further chemical transformations. Some key synthetic applications include:

  • Precursor for isoxazole synthesis through cycloaddition reactions

  • Intermediate in the preparation of amines through reduction

  • Starting material for rearrangement reactions leading to amides

  • Component in coupling reactions for the synthesis of more complex heterocycles

These synthetic capabilities make 3-acetylpyridine oxime a valuable building block in organic chemistry, particularly for the development of compounds with potential biological activities.

Comparison with Related Compounds

Comparison with Parent Compound

3-Acetylpyridine, the parent compound from which 3-acetylpyridine oxime is derived, differs significantly in several aspects:

Table 2: Comparison of 3-Acetylpyridine and 3-Acetylpyridine Oxime

Property3-Acetylpyridine3-Acetylpyridine Oxime
Molecular FormulaC₇H₇NOC₇H₈N₂O
Molecular Weight121.14 g/mol136.15 g/mol
Functional GroupKetoneOxime
Physical StateLiquidSolid
Boiling Point220.8°CNot determined
Melting Point11-13°CNot determined
Hydrogen BondingLess capableMore capable due to OH group
ReactivityCarbonyl reactionsOxime-specific reactions

The conversion of the ketone to an oxime introduces an additional hydrogen bond donor (the OH group) and acceptor (the nitrogen), affecting solubility, intermolecular interactions, and chemical reactivity.

Comparison with Isomeric Compounds

Other positional isomers of acetylpyridine oxime include 2-acetylpyridine oxime and 4-acetylpyridine oxime. These compounds share the same molecular formula but differ in the position of the acetyl oxime group on the pyridine ring.

The position of the substituent affects the electronic distribution in the molecule, potentially impacting:

  • Basicity of the pyridine nitrogen

  • Reactivity of the oxime functional group

  • Hydrogen bonding patterns

  • Interactions with biological targets

Future Research Directions

Based on the current understanding of 3-acetylpyridine oxime, several promising research directions emerge:

  • Detailed structure-activity relationship studies to optimize its potential as an acetylcholinesterase reactivator

  • Further investigation of its antimicrobial properties against a broader range of pathogens

  • Exploration of its potential as a ligand in coordination chemistry and catalysis

  • Development of more efficient synthetic routes for large-scale production

  • Screening for other biological activities, such as antioxidant or anti-inflammatory properties

These research areas could significantly expand our understanding of 3-acetylpyridine oxime and potentially lead to valuable applications in medicine, chemistry, and materials science.

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